molecular formula C7H15O7P B1207516 2-Deoxy-D-glucitol 6-(E)-vinylhomophosphonate

2-Deoxy-D-glucitol 6-(E)-vinylhomophosphonate

Cat. No.: B1207516
M. Wt: 242.16 g/mol
InChI Key: CZQSGBWQBMZTMQ-AEVYZNAZSA-N
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Description

2-Deoxy-D-Glucitol 6-(E)-Vinylhomophosphonate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is a derivative of 2-deoxy-D-glucitol, modified with a vinylhomophosphonate group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-D-Glucitol 6-(E)-Vinylhomophosphonate typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-D-Glucitol 6-(E)-Vinylhomophosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: The vinylhomophosphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-Deoxy-D-Glucitol 6-(E)-Vinylhomophosphonate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-D-Glucitol 6-(E)-Vinylhomophosphonate stands out due to its unique vinylhomophosphonate group, which imparts distinct chemical reactivity and biological activity. This modification enhances its ability to interact with specific molecular targets and increases its potential as a versatile reagent in various scientific fields.

Properties

Molecular Formula

C7H15O7P

Molecular Weight

242.16 g/mol

IUPAC Name

[(E,3R,4S,5R)-3,4,5,7-tetrahydroxyhept-1-enyl]phosphonic acid

InChI

InChI=1S/C7H15O7P/c8-3-1-5(9)7(11)6(10)2-4-15(12,13)14/h2,4-11H,1,3H2,(H2,12,13,14)/b4-2+/t5-,6-,7+/m1/s1

InChI Key

CZQSGBWQBMZTMQ-AEVYZNAZSA-N

Isomeric SMILES

C(CO)[C@H]([C@@H]([C@@H](/C=C/P(=O)(O)O)O)O)O

Canonical SMILES

C(CO)C(C(C(C=CP(=O)(O)O)O)O)O

Synonyms

2-deoxy-D-glucitol 6-(E)-vinylhomo-phosphonate
2-deoxy-D-glucitol 6-(E)-vinylhomophosphonate

Origin of Product

United States

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